molecular formula C11H9F5O2 B7999470 2'-Methoxy-5'-methyl-2,2,3,3,3-pentafluoropropiophenone

2'-Methoxy-5'-methyl-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7999470
M. Wt: 268.18 g/mol
InChI Key: LNPSWBGMSKUZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Methoxy-5’-methyl-2,2,3,3,3-pentafluoropropiophenone is an organic compound with the molecular formula C11H9F5O2. This compound is characterized by the presence of a methoxy group, a methyl group, and five fluorine atoms attached to a propiophenone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-5’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a methoxy-substituted benzene derivative with a pentafluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is followed by methylation using methyl iodide and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-5’-methyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2’-Methoxy-5’-methyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methoxy-5’-methyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with various molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes and receptors, while the fluorine atoms can enhance its stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2’-Methoxy-5’-methyl-2,2,3,3,3-pentafluoropropiophenone is unique due to the presence of five fluorine atoms, which impart distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(2-methoxy-5-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-6-3-4-8(18-2)7(5-6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSWBGMSKUZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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